

AAMU Research Compliance and Safety: A Technical Support Hub

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Compound of Interest

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Navigating the landscape of research compliance and safety is critical for ensuring the integrity of your work and the welfare of all involved. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals at Alabama A&M University (**AAMU**) in adhering to the highest standards of research conduct.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions researchers may encounter during their experiments, offering clear and direct guidance.

Institutional Review Board (IRB) for Human Subjects Research

Q1: My research involves human subjects. Where do I even begin with the approval process?

A1: All research involving human participants conducted by **AAMU** faculty, staff, or students must undergo review and receive approval from the Institutional Review Board (IRB) before any research activities commence.^{[1][2][3]} The IRB's primary role is to protect the rights and welfare of human research subjects.^{[1][4]}

Troubleshooting:

- Issue: I'm not sure if my project qualifies as "research with human subjects."
 - Solution: The **AAMU** IRB provides a "Decision Tree" to help you determine if your project requires IRB review.[\[4\]](#)[\[5\]](#) Generally, if your project is a systematic investigation designed to contribute to generalizable knowledge and involves obtaining data from or about living individuals, it needs IRB review.[\[1\]](#)[\[2\]](#)
- Issue: I don't know which IRB application form to use.
 - Solution: **AAMU** provides specific application forms, including forms for students.[\[4\]](#) You can find these on the IRB section of the **AAMU** website. All applications and supporting documents should be emailed to --INVALID-LINK--.[\[6\]](#)
- Issue: My project involves minimal risk. Is there a faster review process?
 - Solution: Yes, projects that present no more than minimal risk to human subjects may be eligible for an expedited review process.[\[6\]](#) The criteria for expedited review are outlined in federal regulations (45 CFR 46.110).[\[6\]](#)

Q2: What documents do I need to submit with my IRB application?

A2: A complete IRB submission package typically includes:

- The appropriate IRB application form.[\[4\]](#)[\[6\]](#)
- A detailed research protocol or proposal.
- Informed consent forms or survey cover letters.[\[1\]](#)
- Copies of all data collection instruments (surveys, interview questions, etc.).[\[1\]](#)
- CITI Human Subjects Training certification for all researchers involved.[\[6\]](#)
- Approval letters from other institutions, if applicable.[\[1\]](#)

Q3: What is the CITI training requirement?

A3: All researchers involved in human subjects research are required to complete the Human Subject Training provided online through the CITI Program.^[2]^[6] A completion certificate must be submitted with your IRB application.^[6] This training is available at no charge to all **AAMU** faculty, students, and staff.^[2]

Institutional Animal Care and Use Committee (IACUC)

Q1: When do I need IACUC approval for my research?

A1: IACUC review and approval are mandatory for any research, teaching, or testing activities that involve the use of live vertebrate animals.^[7]^[8] This is a requirement of both federal government and University policy.^[7]

Troubleshooting:

- Issue: My protocol has been approved, but I need to change a procedure or add personnel.
 - Solution: Any modifications to an approved protocol, such as changes in animal numbers, procedures, or the addition of personnel, must be submitted as an amendment to the IACUC and approved before the changes are implemented.^[8]
- Issue: How long is my IACUC protocol approval valid?
 - Solution: Protocol approvals are typically effective for three years from the date of approval.^[9]

Q2: What are the key responsibilities of the IACUC?

A2: The IACUC is responsible for:

- Reviewing and approving all research and instructional use of animals.^[10]
- Conducting semi-annual reviews of the university's program for the humane care and use of animals.^[10]
- Inspecting all university animal facilities twice a year.^[10]
- Investigating any concerns raised about the care and use of animals.

Q3: What training is required to work with animals?

A3: All individuals involved in the care and use of laboratory animals, including researchers and students, must complete required training before any involvement with animal subjects.[\[10\]](#) The IACUC supports online training programs that cover the humane care and use of laboratory animals as mandated by federal regulations.[\[10\]](#)

Institutional Biosafety Committee (IBC)

Q1: My research involves recombinant DNA. What do I need to do?

A1: All research involving recombinant or synthetic nucleic acid molecules must be reviewed and approved by the **AAMU** Institutional Biosafety Committee (IBC).[\[11\]](#)[\[12\]](#) This is a federal requirement.[\[11\]](#)

Troubleshooting:

- Issue: I am unsure what biosafety level my research falls under.
 - Solution: The Principal Investigator has the primary responsibility for determining the appropriate level of biological and physical containment for the proposed research.[\[13\]](#) The IBC will review and confirm this assessment. The university has adopted the CDC/NIH "Biosafety in Microbiological and Biomedical Laboratories" as its official biosafety guidelines.[\[13\]](#)
- Issue: I need to add a new biological agent to my approved protocol.
 - Solution: Changes to your protocol, including the addition of new agents, must be submitted as an amendment to the IBC for approval prior to implementation.[\[14\]](#)

Q2: What are the training requirements for working with biohazardous materials?

A2: All personnel listed on an IBC protocol must complete the required biosafety training.[\[12\]](#) This training covers safe laboratory practices, risk assessment, emergency procedures, and regulatory responsibilities for work involving recombinant or synthetic nucleic acids and other biohazards.[\[12\]](#) The initial training is often delivered through the CITI Program.[\[12\]](#)

Chemical & Laboratory Safety

Q1: What are the basic safety requirements for working in an **AAMU** laboratory?

A1: All laboratory personnel, including students and staff, must adhere to the **AAMU** Chemical Hygiene Plan.^[15] Key requirements include:

- Wearing appropriate personal protective equipment (PPE), such as safety glasses, goggles, or face shields, at all times where chemicals are stored or handled.^[16]
- Knowing the hazards of the chemicals in your lab and how to handle them safely.^[16]
- Following standard operating procedures relevant to safety and health.^[16]
- Knowing the location and use of safety equipment like eye baths, safety showers, and fire extinguishers.^[17]

Troubleshooting:

- Issue: I'm unsure about the proper disposal procedure for a specific chemical waste.
 - Solution: The **AAMU** Hazardous Waste Manual provides detailed guidance on waste disposal.^[18] Do not mix incompatible chemicals in waste containers.^[17] If you have questions, contact the Office of Environmental Health and Safety.
- Issue: The fume hood in my lab doesn't seem to be working correctly.
 - Solution: Fume hoods should have face velocities between 80-150 feet per minute.^[16] If you suspect a malfunction, you should not use the hood and contact the Office of Environmental Health and Safety at (256) 372-4091 for inspection and certification.^[16]

Q2: Who is responsible for chemical safety in my lab?

A2: The Laboratory Supervisor serves as the "Chemical Hygiene Officer" for their respective laboratories and is responsible for ensuring compliance with the Chemical Hygiene Plan, the availability and proper use of PPE, and maintaining a chemical inventory.^[16] However, every laboratory worker has a responsibility to follow safety rules, report hazardous conditions, and wear prescribed protective equipment.^[16]

Quantitative Data Summary

Key Compliance Office Contacts

Office/Committee	Contact Email	Phone Number
Office of Research Compliance	--INVALID-LINK--	(256) 372-5729
Institutional Review Board (IRB)	--INVALID-LINK--	(256) 372-5729
Institutional Biosafety Committee (IBC)	--INVALID-LINK--	(256) 372-5729
Environmental Health and Safety	(256) 372-4091	

Experimental Protocols

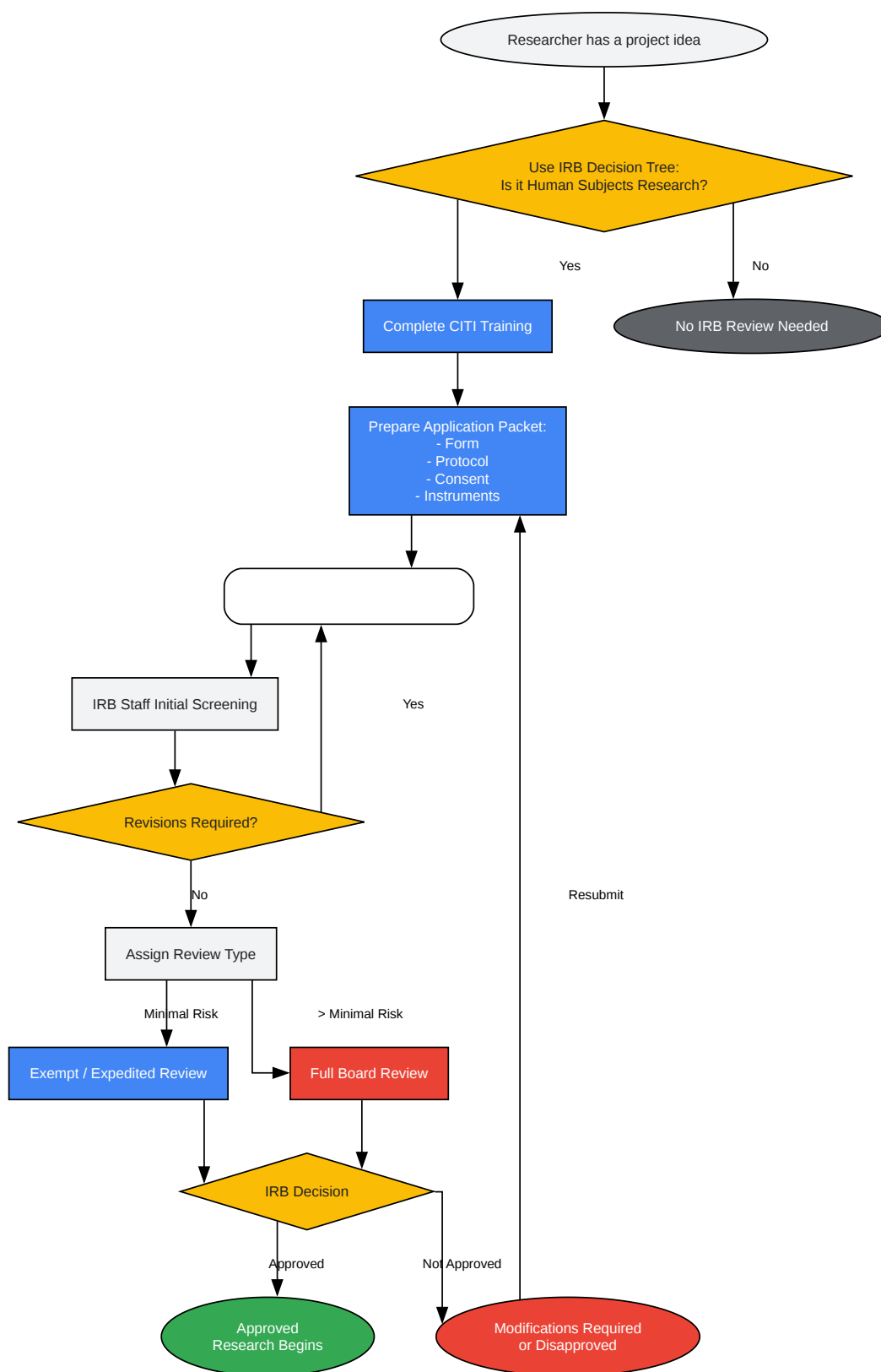
While specific, detailed experimental protocols are highly varied and project-dependent, the following outlines a general methodology for the IRB Protocol Submission and Review Process, a key "experiment" in ensuring research compliance.

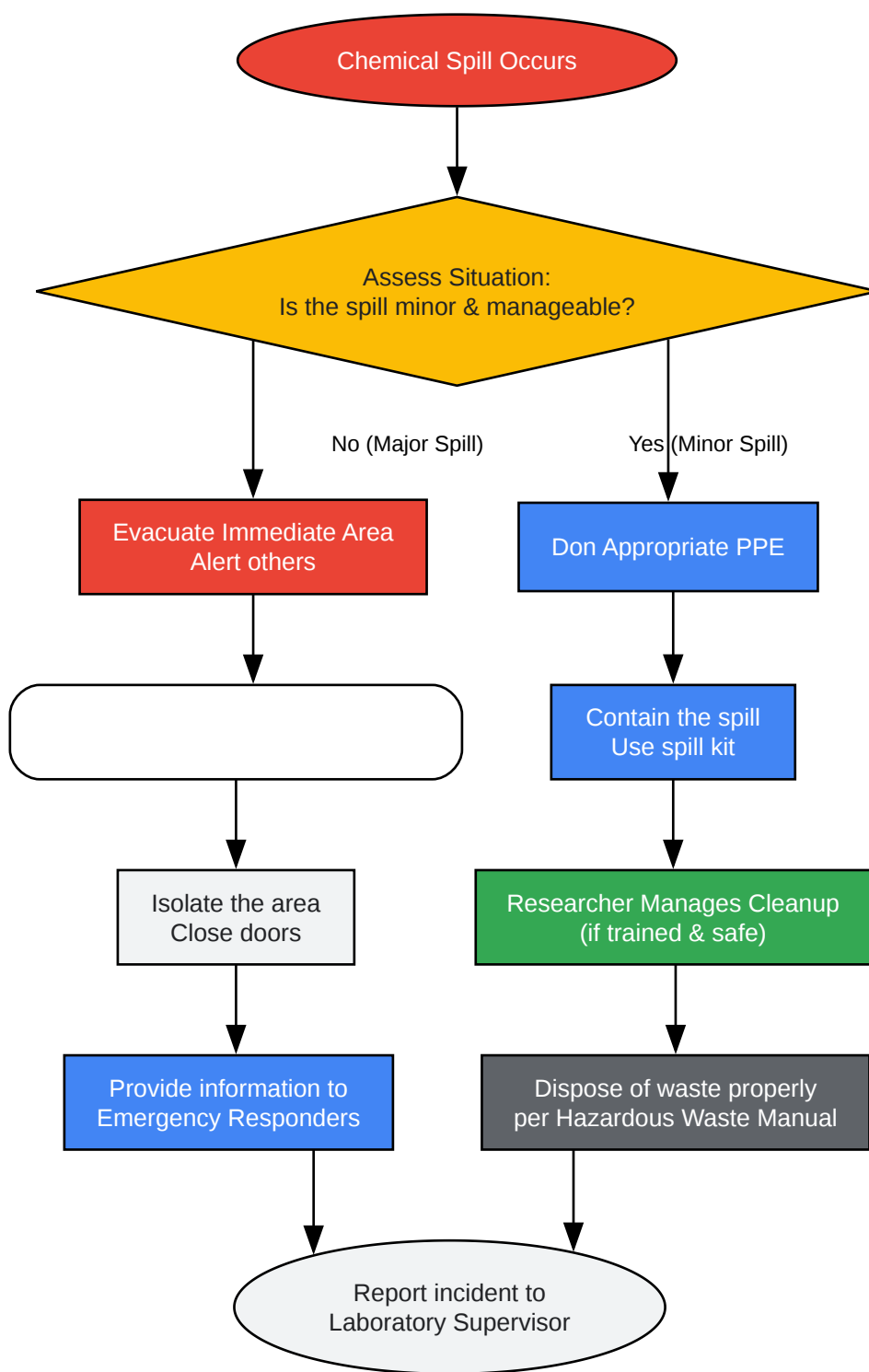
Methodology for IRB Protocol Submission and Review

- Determine if IRB Review is Required: Utilize the **AAMU** IRB Decision Tree to ascertain if your project meets the definition of research with human subjects.[\[4\]](#)[\[5\]](#)
- Complete CITI Training: All members of the research team must complete the required CITI Human Subjects Training and obtain a completion certificate.[\[2\]](#)[\[6\]](#)
- Prepare Application Packet:
 - Download and complete the appropriate IRB Application Form (e.g., standard or student form).[\[4\]](#)
 - Develop a comprehensive research protocol detailing the study's purpose, procedures, subject population, and data handling.

- Draft an Informed Consent Form using clear, lay language.
- Compile all data collection instruments (e.g., surveys, interview scripts).
- Submit Application: Email the complete application packet, including the CITI training certificates, to [--INVALID-LINK--](#).[\[6\]](#)
- Initial Screening: IRB staff will perform an initial screening of the submission to ensure completeness. The submission may be returned for revisions before the review type is assigned.[\[2\]](#)
- Review Process:
 - Exempt/Expedited Review: If the research involves no more than minimal risk and fits specific federal categories, it will undergo an exempt or expedited review.[\[2\]](#)[\[6\]](#)
 - Full Board Review: Research involving more than minimal risk, vulnerable populations, or sensitive topics will be reviewed by the full IRB committee at a convened meeting.[\[2\]](#)
- Receive Determination: The Principal Investigator will receive a written determination from the IRB. Research cannot begin until written approval is received.
- Continuing Review: Researchers must cooperate with the continuing review of their project by submitting annual reports and a final report as required.[\[6\]](#) Any changes to the approved protocol must be submitted as an amendment and approved by the IRB before implementation.[\[6\]](#)

Visualizations





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